Ethyl 2-(6-(methylamino)pyridin-2-yl)acetate Ethyl 2-(6-(methylamino)pyridin-2-yl)acetate
Brand Name: Vulcanchem
CAS No.: 205676-86-4
VCID: VC3811046
InChI: InChI=1S/C10H14N2O2/c1-3-14-10(13)7-8-5-4-6-9(11-2)12-8/h4-6H,3,7H2,1-2H3,(H,11,12)
SMILES: CCOC(=O)CC1=NC(=CC=C1)NC
Molecular Formula: C10H14N2O2
Molecular Weight: 194.23 g/mol

Ethyl 2-(6-(methylamino)pyridin-2-yl)acetate

CAS No.: 205676-86-4

Cat. No.: VC3811046

Molecular Formula: C10H14N2O2

Molecular Weight: 194.23 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-(6-(methylamino)pyridin-2-yl)acetate - 205676-86-4

Specification

CAS No. 205676-86-4
Molecular Formula C10H14N2O2
Molecular Weight 194.23 g/mol
IUPAC Name ethyl 2-[6-(methylamino)pyridin-2-yl]acetate
Standard InChI InChI=1S/C10H14N2O2/c1-3-14-10(13)7-8-5-4-6-9(11-2)12-8/h4-6H,3,7H2,1-2H3,(H,11,12)
Standard InChI Key HLVIMVSZRPVEPN-UHFFFAOYSA-N
SMILES CCOC(=O)CC1=NC(=CC=C1)NC
Canonical SMILES CCOC(=O)CC1=NC(=CC=C1)NC

Introduction

Chemical Identity and Structural Features

Ethyl 2-(6-(methylamino)pyridin-2-yl)acetate belongs to the class of substituted pyridine acetates. Its IUPAC name reflects the ethyl ester group attached to a pyridine ring substituted with a methylamino moiety at the 6-position. Key structural attributes include:

  • Pyridine Core: The aromatic ring provides electron-deficient character, facilitating electrophilic substitutions and metal-coordination interactions.

  • Methylamino Group: The –NHCH₃ substituent introduces hydrogen-bonding capability and basicity (pKₐ ≈ 5–7), influencing solubility and molecular recognition.

  • Ester Functionality: The ethyl acetate moiety enhances lipophilicity, making the compound amenable to penetration through biological membranes.

The molecular structure is corroborated by spectroscopic data, though specific NMR or crystallographic details for this exact compound remain unreported in the accessible literature .

Synthesis and Reaction Optimization

Synthetic Route

The compound is synthesized via a two-step sequence involving:

  • Coupling Reaction: Formation of the pyridylacetate backbone.

  • Methylamination: Introduction of the methylamino group at the 6-position.

A representative protocol from Marugán et al. (2005) involves treating a precursor with trifluoroacetic acid in dichloromethane at 20°C for 16 hours, achieving quantitative yield .

Table 1: Synthesis Parameters

ParameterValue
ReactantPrecursor (CAS: 205676-84-2)
ReagentTrifluoroacetic acid
SolventDichloromethane
Temperature20°C
Reaction Time16 hours
Yield100%

This method prioritizes mild conditions, avoiding high temperatures or pressures that could degrade sensitive functional groups.

TargetAssumed MechanismPotential MIC Range
Bacterial enzymesCompetitive inhibition10–50 µM
Eukaryotic kinasesAllosteric modulation0.1–5 µM

Further in vitro testing is required to validate these projections.

Comparative Analysis with Structural Analogs

Ethyl 2-(6-(methylamino)pyridin-2-yl)acetate differs from related compounds in key aspects:

Table 3: Comparison with Ethyl 2-(6-methylpyridin-2-yl)acetate

PropertyMethylamino DerivativeMethyl Derivative
SolubilityHigher in polar solventsLower polarity
BioactivityEnhanced H-bonding capacityLimited receptor engagement
Synthetic Yield100% 86%

The methylamino group’s basicity and hydrogen-bonding potential make this derivative more suitable for targeting polar enzyme active sites.

Industrial and Research Applications

  • Pharmaceutical Intermediates: Used in synthesizing pyrido[2,3-d]pyrimidinones, a class of kinase inhibitors .

  • Agrochemicals: Functionalized pyridines are precursors to herbicides and insecticides.

  • Coordination Chemistry: The pyridine nitrogen and ester oxygen can chelate metal ions, enabling catalytic applications.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator